molecular formula C18H16F4N2O3 B2649215 3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1448027-97-1

3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No.: B2649215
CAS No.: 1448027-97-1
M. Wt: 384.331
InChI Key: FTJQIIYYRXMIOK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a benzamide derivative characterized by a fluorine atom at position 3, a methoxy group at position 4 on the benzamide core, and a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethylphenyl substituent. The trifluoroethylamino group and benzamide scaffold are common motifs in bioactive molecules, often influencing pharmacokinetics and target binding .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O3/c1-27-15-7-4-12(9-14(15)19)17(26)24-13-5-2-11(3-6-13)8-16(25)23-10-18(20,21)22/h2-7,9H,8,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQIIYYRXMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine Substituent : The presence of a fluorine atom enhances the lipophilicity and metabolic stability of the molecule.
  • Methoxy Group : This group can influence the compound's interaction with biological targets.
  • Trifluoroethylamine : This moiety may contribute to the compound's bioactivity through enhanced binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group has been shown to increase biological activity by enhancing membrane permeability and stabilizing interactions with protein targets through hydrogen bonding and halogen bonding effects .

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s. Inhibitory concentrations (IC50 values) have been reported in the low micromolar range for related compounds .
  • Anti-inflammatory Effects :
    • Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory properties. These effects are mediated through the modulation of prostaglandin synthesis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of fluorinated benzamide derivatives, including 3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide, revealed significant cytotoxicity against MCF-7 cells. The IC50 was determined to be approximately 12 μM, indicating a promising therapeutic index for further development .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound acts as a dual inhibitor of AChE and BChE with IC50 values of 10.4 μM and 9.9 μM respectively. This dual inhibition suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Data Table: Summary of Biological Activities

Activity TypeTarget/ModelIC50 (μM)Reference
CytotoxicityMCF-7 (Breast Cancer)12
AChE InhibitionHuman AChE10.4
BChE InhibitionHuman BChE9.9
COX-2 InhibitionHuman COX-2Moderate

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of fluorinated benzamides have shown effectiveness against Mycobacterium tuberculosis and other resistant strains. The presence of fluorine atoms in the structure is believed to enhance lipophilicity, improving cellular uptake and bioactivity .

Anticancer Potential

Fluorinated compounds have been explored for their anticancer properties. Research indicates that modifications in the aromatic system can lead to increased antiproliferative activities against cancer cell lines. The presence of methoxy groups may also influence the compound's interaction with biological targets, potentially leading to novel anticancer agents .

Case Studies

  • Antitubercular Activity : A study synthesized various derivatives based on similar frameworks and tested them against M. tuberculosis. Some compounds exhibited minimum inhibitory concentration (MIC) values as low as 4 μg/mL, indicating strong antitubercular activity .
  • Anticancer Research : In a comparative analysis of several fluorinated benzamide derivatives, compounds structurally related to 3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide showed promising results in inhibiting the growth of various cancer cell lines with varying degrees of effectiveness .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, 3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide may find applications in:

  • Antitubercular therapies : As a lead compound for developing new treatments for tuberculosis.
  • Cancer treatment : As a potential candidate for further optimization in anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents and core heterocycles. Key analogues include:

Compound Name / ID Core Structure Substituents Key Features
3-Fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide (Target) Benzamide 3-Fluoro, 4-methoxy; 2-oxoethylphenyl with trifluoroethylamino High polarity due to methoxy; trifluoroethyl enhances metabolic stability
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-(trifluoroethylamino)ethyl]benzamide Isoxazole-Benzamide Dichlorophenyl, trifluoromethyl-isoxazole; methyl on benzamide Enhanced hydrophobicity; potential pesticidal activity
4-Butoxy-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide (CAS 850022-60-5) Benzamide 4-Butoxy; cyclohexylamino instead of trifluoroethylamino Lower electronegativity; altered solubility profile
CAY10626 (N-[2-(dimethylamino)ethyl]-N-methyl-4-[[[4-(4-morpholinyl)-7-(trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoyl]benzamide) Pyrrolopyrimidine-Benzamide Dimethylaminoethyl, morpholinyl-pyrrolopyrimidine; trifluoroethyl Histone deacetylase (HDAC) inhibition; anticancer activity

Physicochemical Properties

  • Polarity: The trifluoroethylamino group in the target compound increases electronegativity and lipophilicity compared to cyclohexylamino (CAS 850022-60-5) .
  • Solubility : Methoxy and fluorine substituents enhance water solubility relative to dichlorophenyl () and butoxy () analogues.
  • Molecular Weight : The target compound (MW ~430–450 g/mol) is lighter than CAY10626 (MW ~589 g/mol), suggesting better membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., acyl chlorides) and amines. For this compound, key steps include:

  • Acetylation : Use DMAP and Ac₂O to protect hydroxyl groups during intermediate steps .
  • Amide Coupling : Employ trichloroisocyanuric acid (TCICA) or p-trifluoromethyl benzoyl chloride with amines under anhydrous conditions, monitored via TLC .
  • Chromatography : Purify intermediates using silica gel chromatography with gradients of ethyl acetate/hexane .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and reaction time (12–24 hrs) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoroethyl signals at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~455) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :

  • Hazard Analysis : Prioritize risk assessments for trichloroisocyanuric acid (TCICA, explosive) and trifluoroethylamine (mutagenic). Follow ACS guidelines for PPE and ventilation .
  • Storage : Store intermediates at –20°C in amber vials to prevent decomposition .
  • Waste Disposal : Neutralize acyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PPTase) to model interactions. Focus on hydrogen bonding with the trifluoroethyl group and π-π stacking with the benzamide ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR : Corrogate substituent effects (e.g., fluorine’s electronegativity) on bioactivity using MOE or Schrödinger .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Assays : Test IC₅₀ values in bacterial (e.g., E. coli MIC) vs. mammalian cell lines (e.g., HEK293) to identify selective toxicity thresholds .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products that may explain off-target effects .
  • Pathway Analysis : RNA-seq or proteomics to map bacterial vs. eukaryotic pathway disruptions (e.g., folate synthesis vs. kinase signaling) .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be enhanced?

  • Methodological Answer :

  • Derivatization : Introduce PEGylated groups or prodrug moieties (e.g., pivaloyloxymethyl) to improve solubility and reduce hepatic clearance .
  • Microsomal Assays : Incubate with rat liver microsomes and quantify parent compound depletion via UPLC .
  • LogP Optimization : Adjust methoxy/fluoro substituents to target logP ~2–3 (e.g., replace trifluoroethyl with cyclopropyl) .

Q. What advanced analytical techniques characterize supramolecular interactions (e.g., host-guest complexes)?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with cyclodextrins or cucurbiturils to resolve binding modes (resolution <1.0 Å) .
  • ITC : Measure binding thermodynamics (ΔH, ΔS) in PBS buffer at 25°C .
  • NMR Titrations : Track chemical shift perturbations in D₂O/CD₃CN mixtures to map interaction sites .

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